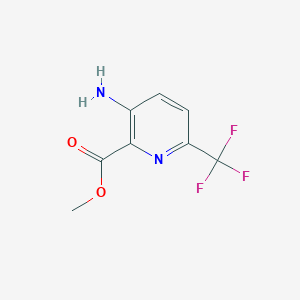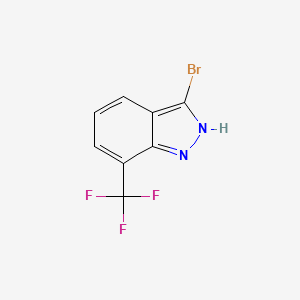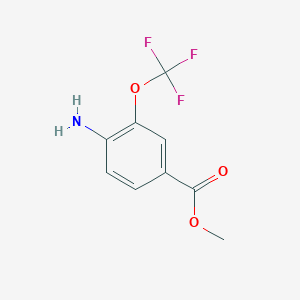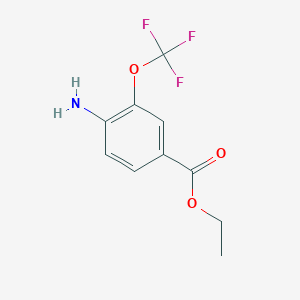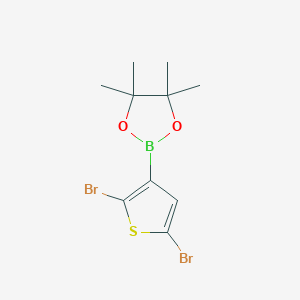
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 400877-57-8 . It has a molecular weight of 185.14 . The IUPAC name for this compound is methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” involves several steps. One method involves the use of hydrogen in methanol for 24 hours . Another method involves the use of hydrogen in methanol with a reaction time of 30 minutes . The yield of the product varies from 95% to 96% .
Molecular Structure Analysis
The InChI code for “Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” is 1S/C6H7N3O4/c1-8-3-4 (9 (11)12)5 (7-8)6 (10)13-2/h3H,1-2H3 . The InChI key is KRIOGKNOYPHJPC-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” are complex and involve several steps. For instance, one method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 185.14 . The compound has a high GI absorption and is not BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Scientific Research Applications
Pharmaceutical Research: LRRK2 Inhibitors
“Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” may be used in the synthesis of aminopyrazole derivatives. These derivatives can act as potent, selective, and brain-penetrant inhibitors of Leucine-rich repeat kinase 2 (LRRK2), which are of interest in pharmaceutical research for the treatment of Parkinson’s disease .
Antimicrobial Potential
Compounds similar to “Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” have shown good antimicrobial potential. This suggests that the compound could be used in the development of new antimicrobial agents .
Catalysis: Nano-ZnO Mediated Synthesis
The compound may find application in catalysis, particularly in reactions involving Nano-ZnO as a catalyst for the synthesis of pyrazole derivatives .
Material Science: Crystal Structure Analysis
The crystal structure of related pyrazole compounds has been determined, which could be relevant in material science for understanding molecular interactions and properties .
Safety and Hazards
“Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
methyl 1-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOGKNOYPHJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
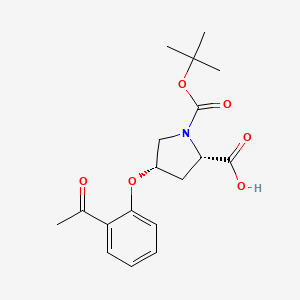

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
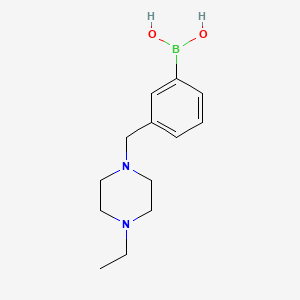
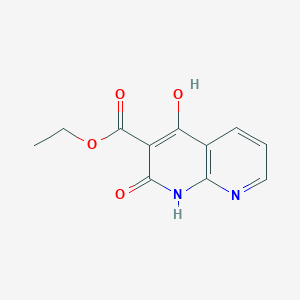
![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)

